REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.[CH2:31]([O:33][C:34]1[CH:35]=[C:36]([CH:41]=[CH:42][C:43]=1[O:44][CH2:45][CH3:46])/[C:37](=[N:39]/O)/[NH2:38])[CH3:32].C([O-])(O)=O.[Na+]>CN(C=O)C>[CH2:31]([O:33][C:34]1[CH:35]=[C:36]([C:37]2[N:39]=[C:1]([C:2]3[CH:3]=[CH:4][N:5]=[CH:6][CH:7]=3)[O:9][N:38]=2)[CH:41]=[CH:42][C:43]=1[O:44][CH2:45][CH3:46])[CH3:32] |f:4.5|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Name
|
|
Quantity
|
319 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
467 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
436 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(/C(/N)=N/O)C=CC1OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for additional 30 min at room temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction was diluted
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (80 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4 anhydrous
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)C1=NOC(=N1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |